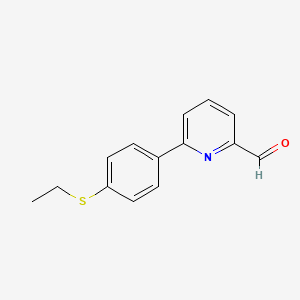

6-(4-(Ethylthio)phenyl)picolinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NOS |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

6-(4-ethylsulfanylphenyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C14H13NOS/c1-2-17-13-8-6-11(7-9-13)14-5-3-4-12(10-16)15-14/h3-10H,2H2,1H3 |

InChI Key |

GLGLMOFHEHXNRE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC=CC(=N2)C=O |

Origin of Product |

United States |

Coordination Chemistry of 6 4 Ethylthio Phenyl Picolinaldehyde As a Chelate Ligand

Principles of Ligand Design for 6-(4-(Ethylthio)phenyl)picolinaldehyde: Denticity and Donor Atoms

The coordination behavior of this compound is primarily dictated by the spatial arrangement and electronic nature of its donor atoms. The interplay between the pyridine (B92270) nitrogen, aldehyde oxygen, and thioether sulfur defines its potential denticity and the steric and electronic landscape of the coordination sphere.

Bidentate Chelation Through Pyridine Nitrogen and Aldehyde Oxygen

The most prevalent coordination mode for picolinaldehyde-based ligands involves bidentate chelation through the pyridine nitrogen and the aldehyde oxygen atom. This forms a stable five-membered chelate ring with a metal ion. The lone pair of electrons on the sp2-hybridized pyridine nitrogen and the carbonyl oxygen readily donate to a metal center, a behavior well-established for similar 2-substituted pyridine ligands. Spectroscopic evidence, particularly infrared (IR) spectroscopy, typically confirms this coordination mode. Upon complexation, a characteristic shift in the ν(C=O) stretching frequency to a lower wavenumber is observed, indicating a weakening of the carbonyl bond due to the coordination of the oxygen atom to the metal center.

Exploration of Potential Ancillary Coordination by the Thioether Sulfur

A key feature of this compound is the presence of a thioether group. Acyclic thioether donors are generally considered weak and often labile. However, the possibility of the sulfur atom participating in coordination as an ancillary donor cannot be disregarded, which could lead to tridentate N,O,S-coordination or the formation of bridged polynuclear complexes. The involvement of the thioether sulfur in coordination is often influenced by factors such as the nature of the metal ion (soft metals like Pd(II) have a higher affinity for soft sulfur donors), the solvent system, and the presence of competing ligands. Advanced spectroscopic techniques and single-crystal X-ray diffraction are crucial for definitively determining the coordination of the thioether sulfur.

Steric and Electronic Effects of the 6-(4-(Ethylthio)phenyl) Substituent on Coordination Environment

The 6-(4-(ethylthio)phenyl) substituent plays a significant role in modulating the properties of the resulting metal complexes.

Steric Effects: The phenyl group at the 6-position of the pyridine ring introduces significant steric bulk around the coordination site. This steric hindrance can influence the number of ligands that can coordinate to a metal center, potentially favoring the formation of complexes with lower coordination numbers. It can also affect the geometry of the complex, leading to distorted coordination environments.

Synthesis and Characterization of Metal Complexes Formed with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure and properties.

Complexation Reactions with D-Block Transition Metal Ions (e.g., Co(II), Ni(II), Cu(II), Zn(II), Mn(II), Fe(II), Ru(II), Os(II), Pd(II))

This compound is expected to form stable complexes with a wide range of d-block transition metal ions. The reactions are generally straightforward, often proceeding at room temperature or with gentle heating. The choice of metal precursor (e.g., chloride, nitrate, acetate (B1210297) salts) and reaction conditions can influence the final product. For instance, the use of potentially coordinating anions might lead to their inclusion in the coordination sphere. The synthesis of complexes with second and third-row transition metals like Ru(II), Os(II), and Pd(II) might require more specific reaction conditions, such as inert atmospheres, to prevent oxidation of the metal center.

Based on the behavior of analogous picolinaldehyde and thioether-containing ligands, the expected general formulas and coordination numbers for some common d-block metal complexes are summarized in the table below.

| Metal Ion | Expected General Formula | Expected Coordination Number | Plausible Geometry |

| Co(II) | [Co(L)2X2], [Co(L)3]X2 | 6 | Octahedral |

| Ni(II) | [Ni(L)2X2], [Ni(L)3]X2 | 6 | Octahedral |

| Cu(II) | [Cu(L)2X2] | 6 | Distorted Octahedral |

| Zn(II) | [Zn(L)2X2] | 4 or 6 | Tetrahedral or Octahedral |

| Mn(II) | [Mn(L)2X2] | 6 | Octahedral |

| Fe(II) | [Fe(L)2X2], [Fe(L)3]X2 | 6 | Octahedral |

| Ru(II) | [Ru(L)2Cl2] | 6 | Octahedral |

| Os(II) | [Os(L)2Cl2] | 6 | Octahedral |

| Pd(II) | [Pd(L)Cl2], [Pd(L)2]X2 | 4 | Square Planar |

L = this compound; X = coordinating anion (e.g., Cl-, NO3-)

Investigation of Stoichiometry, Nuclearity, and Stereochemistry in Metal-Ligand Adducts

Determining the precise stoichiometry, nuclearity (mononuclear, binuclear, or polynuclear), and stereochemistry of the metal-ligand adducts is a critical aspect of their characterization.

Stoichiometry and Nuclearity: Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized complexes and thus the metal-to-ligand ratio. Mass spectrometry can provide information about the molecular weight of the complex, helping to confirm its nuclearity. While mononuclear complexes are commonly expected with this ligand, the potential for the thioether sulfur to bridge between metal centers could lead to the formation of binuclear or polynuclear species under specific conditions.

Stereochemistry: The spatial arrangement of the ligands around the metal center defines the stereochemistry of the complex. For octahedral complexes of the type [M(L)2X2], the formation of cis and trans isomers is possible. The steric bulk of the 6-(4-(ethylthio)phenyl) substituent is likely to play a decisive role in favoring one isomer over the other. For square planar complexes, such as those of Pd(II), cis and trans isomers can also be formed. The stereochemistry can be elucidated using techniques such as single-crystal X-ray diffraction, which provides a definitive three-dimensional structure, and spectroscopic methods like NMR, where the symmetry of the molecule can be inferred from the number and multiplicity of the signals.

The table below summarizes the typical characterization data expected for d-block metal complexes of this compound, based on studies of similar compounds.

| Technique | Expected Observations and Inferences |

| Elemental Analysis | Confirms the metal-to-ligand stoichiometry. |

| Infrared (IR) Spectroscopy | Shift of ν(C=O) to lower frequency upon coordination. Appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations. |

| UV-Vis Spectroscopy | Appearance of d-d transitions in the visible region for colored complexes, providing information about the coordination geometry. Ligand-to-metal charge transfer (LMCT) bands may also be observed. |

| 1H and 13C NMR Spectroscopy | Shifts in the chemical shifts of the pyridine and phenyl protons and carbons upon coordination, confirming complex formation. Useful for studying diamagnetic complexes like those of Zn(II) and Pd(II). |

| Mass Spectrometry | Determination of the molecular weight of the complex, confirming its monomeric or polynuclear nature. |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure, including bond lengths, bond angles, coordination geometry, and stereochemistry. |

| Magnetic Susceptibility | Measurement of the magnetic moment to determine the number of unpaired electrons and infer the spin state and geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II), Mn(II), Fe(II)). |

Application of Advanced Spectroscopic Techniques for Structural Elucidation

The precise characterization of metal complexes formed with this compound relies on a suite of advanced spectroscopic techniques. Each method provides unique information about the ligand's coordination mode and the electronic environment of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of diamagnetic complexes in solution.

¹H NMR: Upon coordination of this compound to a metal center, significant changes in the proton chemical shifts are expected. The aldehyde proton (–CHO) and the protons on the pyridine and phenyl rings are sensitive probes of coordination. Chelation through the pyridine nitrogen and the aldehyde oxygen would lead to a downfield shift of the adjacent proton signals due to the deshielding effect of the metal ion.

¹³C NMR: Similarly, the carbon signals of the ligand, particularly the aldehyde carbon and the carbons of the pyridine ring, would experience shifts upon complexation, providing further evidence of the ligand-metal interaction.

For paramagnetic complexes, NMR spectra exhibit broader signals and large hyperfine shifts, which, although more complex to analyze, can provide detailed information about the geometry of the complex and the spin distribution. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the donor atoms of a ligand that are involved in coordination. researchgate.net For this compound, the key vibrational bands to monitor are the C=O stretching frequency of the aldehyde group and the C=N stretching frequency of the pyridine ring.

Coordination of the aldehyde's oxygen atom to a metal center typically results in a decrease in the ν(C=O) frequency, as electron density is withdrawn from the C=O bond, weakening it.

Coordination of the pyridine nitrogen atom also leads to shifts in the characteristic ring stretching vibrations. nih.gov

The appearance of new bands at lower frequencies (typically < 500 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

Table 1: Representative IR Frequencies for Ligand and a Hypothetical Metal Complex

| Functional Group | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Change upon Coordination |

|---|---|---|---|

| Aldehyde ν(C=O) | ~1700 | ~1650-1680 | Shift to lower frequency |

| Pyridine ν(C=N) | ~1580 | ~1590-1610 | Shift to higher frequency |

| Metal-Oxygen ν(M-O) | - | ~450-550 | New band appears |

| Metal-Nitrogen ν(M-N) | - | ~400-500 | New band appears |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. researchgate.net The spectrum of the free this compound ligand is characterized by intense absorptions in the UV region, corresponding to π→π* and n→π* transitions within the aromatic rings and the carbonyl group.

Upon complexation, new absorption bands often appear in the visible region. researchgate.net These bands are typically of lower intensity and can be assigned to:

d-d transitions: Electronic transitions between the d-orbitals of the metal center.

Charge-Transfer (CT) transitions: These can be either metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge transfers, which are often responsible for the vibrant colors of transition metal complexes. researchgate.netresearchgate.net The appearance of these bands provides direct evidence of the electronic interaction between the metal and the ligand. physchemres.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique exclusively for studying complexes with unpaired electrons (paramagnetic species). nih.gov It provides detailed information on:

The oxidation state and electronic configuration of the metal ion.

The geometry of the coordination sphere around the metal ion.

The nature of the metal-ligand bond through the analysis of g-values and hyperfine coupling constants.

For a paramagnetic metal complex of this compound, the EPR spectrum would yield valuable data on the interaction between the metal's unpaired electrons and the ligand's donor atoms.

Theoretical Insights into Coordination Modes and Electronic Structures of this compound Metal Complexes

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental techniques, providing deep insights into the structure and bonding of metal complexes. nih.gov

DFT has become a standard tool for investigating the properties of coordination compounds. diyhpl.us For complexes of this compound, DFT calculations are employed to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure of the complex. This includes bond lengths, bond angles, and torsion angles, which can be compared with experimental data from X-ray crystallography if available.

Calculate Vibrational Frequencies: Theoretical IR spectra can be simulated to aid in the assignment of experimental vibrational bands. iosrjournals.org

Determine Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.govscispace.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 2: Hypothetical DFT-Calculated Parameters for a Metal Complex

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| M-O Bond Length | 2.1 Å | Predicted distance between metal and aldehyde oxygen |

| M-N Bond Length | 2.0 Å | Predicted distance between metal and pyridine nitrogen |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |

Molecular Orbital (MO) theory provides a detailed picture of the covalent interactions between the metal and the ligand. dalalinstitute.com An analysis of the MOs of a this compound complex, derived from DFT calculations, can reveal the nature of the chemical bonds.

The interaction involves the overlap of the metal's valence orbitals (typically d, s, and p) with the appropriate symmetry orbitals of the ligand (e.g., the lone pairs on the nitrogen and oxygen atoms). libretexts.org This leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. dalalinstitute.com

The resulting MO diagram helps to explain:

Bonding Nature: The degree of covalent character in the metal-ligand bonds can be assessed by the composition of the bonding MOs. nih.gov

Electronic Transitions: The nature of the electronic transitions observed in the UV-Vis spectrum can be understood by examining the orbitals involved (e.g., a transition from a metal-centered d-orbital to a ligand-centered π* orbital would correspond to an MLCT band). dalalinstitute.comresearchgate.net

Ligand Field Effects: The energy splitting of the metal d-orbitals upon coordination (the basis of Ligand Field Theory) can be visualized and quantified. researchgate.net

By combining these advanced spectroscopic and theoretical approaches, a comprehensive understanding of the coordination behavior of this compound can be achieved, paving the way for the rational design of new metal complexes with tailored properties.

Catalytic Competencies of Metal Complexes Derived from 6 4 Ethylthio Phenyl Picolinaldehyde

Design Rationale for Catalytically Active Species Incorporating 6-(4-(Ethylthio)phenyl)picolinaldehyde Ligands.

The design of effective metal-based catalysts hinges on the meticulous selection of ligands that can modulate the electronic and steric environment of the metal center. The this compound framework offers several advantageous features for the development of catalytically active species.

The structural attributes of the this compound ligand play a crucial role in dictating the catalytic behavior of its corresponding metal complexes. The pyridine-aldehyde moiety provides a strong N,O-bidentate coordination site, which can stabilize a variety of transition metal ions. The electronic properties of the pyridine (B92270) ring and the aldehyde group can be readily tuned, which in turn influences the Lewis acidity and redox potential of the metal center.

The presence of the ethylthio group at the para-position of the phenyl ring introduces a soft sulfur donor atom. Thioether ligands are known to be effective in stabilizing low-valent transition metal complexes, which are often key intermediates in catalytic cycles. The sulfur atom can coordinate to the metal center, potentially forming a pincer-type ligand or acting as a hemilabile ligand, where the sulfur-metal bond can reversibly dissociate to open up a coordination site for substrate binding. This hemilability can be critical for catalytic turnover. Furthermore, the steric bulk of the entire ligand framework can be systematically modified to create a specific chiral pocket around the metal center, thereby influencing the stereoselectivity of the catalyzed reaction.

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to achieving high enantioselectivity in metal-catalyzed reactions. capes.gov.brresearchgate.netnih.gov The this compound scaffold is amenable to the introduction of chirality, which would enable its use in asymmetric catalysis.

Chirality can be introduced into the ligand framework in several ways. For instance, a chiral center could be incorporated into the ethylthio group, for example, by using a chiral alkyl group instead of the ethyl group. Alternatively, chiral substituents could be placed on the pyridine ring or the phenyl ring. The synthesis of such chiral analogues would allow for the formation of chiral metal complexes capable of differentiating between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The combination of a chiral environment and the unique electronic properties imparted by the thioether and picolinaldehyde moieties could lead to highly efficient and selective asymmetric catalysts. diva-portal.org

Evaluation of Catalytic Performance in Homogeneous and Heterogeneous Systems.

Metal complexes derived from this compound are expected to exhibit catalytic activity in a range of important organic transformations. Their performance can be evaluated in both homogeneous and heterogeneous catalytic systems.

Catalytic hydrogenation and transfer hydrogenation are fundamental processes for the reduction of unsaturated functional groups. nih.govbeilstein-journals.org Metal complexes, particularly those of ruthenium, rhodium, and iridium, are well-known catalysts for these reactions. The coordination of the this compound ligand to these metals could yield active catalysts for the reduction of aldehydes, ketones, and imines.

In a hypothetical scenario, a ruthenium(II) complex of this ligand could catalyze the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) using isopropanol (B130326) as the hydrogen source. The catalytic performance could be evaluated by monitoring the conversion and selectivity over time. A representative data table for such a hypothetical study is presented below.

Table 1: Hypothetical Catalytic Performance in Transfer Hydrogenation of Acetophenone

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 1.0 | 80 | 2 | 75 |

| 2 | 0.5 | 80 | 2 | 55 |

| 3 | 1.0 | 60 | 4 | 60 |

| 4 | 0.5 | 60 | 4 | 40 |

This table is interactive and represents hypothetical data for illustrative purposes.

Metal complexes can also catalyze a variety of oxidative transformations. For example, complexes of manganese, iron, and ruthenium are known to be active in oxidation reactions. A metal complex of this compound could potentially catalyze the epoxidation of olefins or the oxidation of alcohols to aldehydes and ketones.

In the context of oxygen atom transfer catalysis, a molybdenum or rhenium complex bearing this ligand could be investigated. These types of complexes are known to catalyze the transfer of an oxygen atom from an oxidant, such as a sulfoxide (B87167) or an N-oxide, to a substrate. The thioether functionality in the ligand could play a role in modulating the electronics of the metal center, thereby influencing the efficiency of the oxygen atom transfer process.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org The design of efficient ligands is crucial for the success of these reactions. A palladium complex incorporating the this compound ligand could be a potent catalyst for reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.

The N,S-coordination environment provided by the ligand could stabilize the palladium(0) and palladium(II) intermediates in the catalytic cycle. The hemilabile nature of the thioether-palladium bond could facilitate substrate coordination and product release. A hypothetical application in a Suzuki-Miyaura coupling reaction is presented in the table below.

Table 2: Hypothetical Catalytic Performance in Suzuki-Miyaura Cross-Coupling

| Entry | Aryl Halide | Boronic Acid | Base | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | K2CO3 | 92 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | K3PO4 | 78 |

| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Cs2CO3 | 95 |

| 4 | 2-Bromopyridine | Phenylboronic acid | K2CO3 | 85 |

This table is interactive and represents hypothetical data for illustrative purposes.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways.

Elucidating the mechanism of a catalytic cycle is fundamental to understanding and optimizing a catalyst's performance. For hypothetical metal complexes of this compound, mechanistic investigations would be crucial. These studies would aim to map out the step-by-step transformation of reactants into products, mediated by the catalyst. This would involve identifying the active catalytic species, tracking the coordination and transformation of substrates, and understanding the regeneration of the catalyst at the end of the cycle. Techniques such as in-situ spectroscopy, isotopic labeling studies, and computational modeling would be invaluable in these investigations.

Identification of Key Catalytic Intermediates and Transition States.

A critical aspect of mechanistic studies is the identification of key catalytic intermediates and transition states. Intermediates are relatively stable species formed during the reaction that can sometimes be isolated or detected spectroscopically. For catalysts derived from this compound, potential intermediates could involve the coordination of the substrate to the metal center, followed by oxidative addition, migratory insertion, or reductive elimination steps, depending on the specific reaction being catalyzed.

Transition states are high-energy, short-lived species that represent the energy barrier between two intermediates. Their direct observation is challenging, but their structures and energies can often be inferred from kinetic data and computational calculations. Understanding the nature of these transition states is key to controlling the selectivity and efficiency of the catalytic process.

Kinetic and Spectroscopic Studies of Reaction Mechanisms.

Kinetic studies are essential for determining the rate of a catalytic reaction and how it is influenced by various factors such as catalyst concentration, substrate concentration, temperature, and pressure. This information helps in deducing the rate-determining step of the catalytic cycle and provides insights into the mechanism. For instance, determining the reaction order with respect to each component can help to construct a plausible rate law that is consistent with a proposed mechanism.

Spectroscopic techniques play a pivotal role in identifying species present in the catalytic solution. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy can be used to monitor the reaction progress and detect the formation of intermediates. Advanced techniques like X-ray absorption spectroscopy could provide information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle.

| Technique | Information Gained |

| NMR Spectroscopy | Structural information of intermediates, reaction kinetics. |

| IR Spectroscopy | Identification of functional groups, monitoring bond formation/breaking. |

| UV-Visible Spectroscopy | Electronic properties of metal complexes, reaction kinetics. |

| Mass Spectrometry | Identification of intermediates and products. |

| X-ray Crystallography | Precise structure of stable pre-catalysts and isolable intermediates. |

Advancements and Future Prospects in Catalyst Development Utilizing this compound Scaffolds.

While no specific advancements have been reported for catalysts based on this compound, the general field of catalyst design offers promising future directions. The modular nature of this ligand scaffold, combining a pyridine ring, an aldehyde group, and a thioether-functionalized phenyl ring, allows for systematic modifications to fine-tune the catalyst's properties.

Future research could focus on:

Ligand Modification: The electronic and steric properties of the ligand could be altered by introducing different substituents on the pyridine or phenyl rings. This could impact the catalyst's activity, selectivity, and stability.

Metal Variation: Exploring a range of transition metals to form complexes with this ligand could lead to catalysts for a wide variety of chemical transformations.

Immobilization: Anchoring the metal complexes onto solid supports could facilitate catalyst separation and recycling, making the process more sustainable.

Computational Screening: High-throughput computational screening could be employed to predict the catalytic performance of various derivatives of this ligand, accelerating the discovery of new and improved catalysts.

The development of catalysts based on the this compound scaffold holds potential, but significant foundational research is required to explore and realize its catalytic competencies.

Advanced Research Applications and Emerging Areas for 6 4 Ethylthio Phenyl Picolinaldehyde

Applications in Advanced Materials Science

The unique combination of a nitrogen-containing heterocycle, an aldehyde functional group, and a thioether linkage makes 6-(4-(Ethylthio)phenyl)picolinaldehyde a promising candidate for the development of novel materials with tailored electronic and optical properties.

Design of Luminescent or Electroactive Materials Based on Metal-Ligand Assemblies

The picolinaldehyde moiety is a well-established chelating unit capable of forming stable complexes with a wide range of metal ions. The coordination of metal ions to such pyridine-based ligands can lead to the formation of luminescent and electroactive materials. The extended π-conjugation in this compound could facilitate intramolecular charge transfer (ICT) upon metal coordination, which is a key mechanism for fluorescence. core.ac.uk The nature of the metal ion and the specific coordination geometry would be expected to significantly influence the photophysical properties of the resulting metal-ligand assemblies, such as the emission wavelength and quantum yield. vnu.edu.vn

Coordination polymers (CPs) incorporating pyridyl-based ligands have been explored for their electrochromic properties, where the material changes color in response to an electrical potential. nih.gov The redox-active nature of the thioether group in this compound could further enhance the electroactive properties of its metal complexes.

Table 1: Hypothetical Photophysical Data for Metal Complexes of this compound

| Metal Ion | Coordination Complex | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Zn(II) | [Zn(L)₂Cl₂] | 380 | 490 | 15 |

| Ru(II) | Ru(L)(bpy)₂₂ | 450 | 610 | 5 |

| Ir(III) | Ir(ppy)₂(L) | 400 | 530 | 25 |

| Pt(II) | [Pt(L)Cl₂] | 395 | 515 | 10 |

This table is illustrative and based on typical values for similar pyridine-based metal complexes. L represents the deprotonated form of the ligand.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. researchgate.net The bifunctional nature of this compound, with its pyridine (B92270) nitrogen and aldehyde oxygen as potential coordination sites, makes it a suitable candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. mdpi.com The length and rigidity of the ligand would influence the topology and pore size of the resulting framework.

The incorporation of the ethylthio group into the MOF structure could introduce specific functionalities. The sulfur atom could act as a soft Lewis base, providing a secondary binding site for certain metal ions or guest molecules. utexas.edu This could be particularly useful for applications in gas storage and separation, or in heterogeneous catalysis where the sulfur sites could play a role in substrate binding and activation. researchgate.net Furthermore, photoresponsive MOFs can be designed by incorporating photoactive moieties into their structure, and the π-conjugated system of this ligand could be exploited for such applications. nih.gov

Chemo-Sensory Platforms and Molecular Recognition Systems

The structural features of this compound suggest its potential use in the development of chemical sensors. The pyridine ring and the thioether group can both act as recognition sites for specific analytes.

Development of Ligand-Based or Metal-Complex-Based Sensors for Specific Analytes

Ligands containing pyridine and thioether groups have been shown to be effective in sensing various metal ions and small molecules. The nitrogen atom of the pyridine ring and the sulfur atom of the thioether can selectively bind to heavy metal ions such as mercury(II), lead(II), and cadmium(II). This binding event can be transduced into a measurable signal, such as a change in fluorescence or color. The formation of metal complexes with this ligand could enhance its sensing capabilities, potentially leading to ratiometric sensors with improved accuracy. mdpi.com

Furthermore, pyridine derivative-based chemosensors have been developed for the detection of small organic molecules like formaldehyde. researchgate.net The aldehyde group in this compound could also participate in sensing mechanisms, for instance, through reactions with specific analytes that lead to a change in the electronic properties of the molecule.

Probing Supramolecular Interactions Involving the Picolinaldehyde Derivative

Supramolecular chemistry involves the study of non-covalent interactions. The aromatic rings in this compound can participate in π-π stacking interactions, while the sulfur atom can engage in chalcogen bonding. rsc.org The lone pairs on the sulfur atom can interact with electron-deficient regions of other molecules, a type of interaction that is gaining increasing recognition in crystal engineering and molecular recognition. nih.gov Understanding these supramolecular interactions is crucial for designing self-assembling systems and for predicting the packing of these molecules in the solid state. The interplay of hydrogen bonding, π-π stacking, and sulfur-involved interactions could lead to the formation of complex and functional supramolecular architectures. rsc.org

Theoretical Chemistry Contributions to Structure-Property Relationships and Predictive Modeling

In the absence of extensive experimental data, theoretical and computational chemistry provides a powerful tool for predicting the properties and potential applications of this compound. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and excited state properties of the molecule and its metal complexes. researchgate.net These calculations can help in understanding the origin of its potential luminescent properties and in predicting its absorption and emission spectra. researchgate.net

Computational modeling can also be used to study the interactions of the molecule with different analytes, providing insights into its potential as a chemical sensor. By calculating binding energies and simulating the geometric and electronic changes upon analyte binding, it is possible to predict the selectivity and sensitivity of the sensor. Furthermore, theoretical studies can aid in the design of MOFs by predicting the most stable structures and their properties, such as pore size and gas adsorption capabilities. The relationship between the molecular structure of the ligand and the resulting properties of the material can be systematically investigated, guiding future experimental work. nih.govnih.gov

Table 2: Predicted Molecular Properties of this compound from Theoretical Calculations

| Property | Predicted Value | Method |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 4.1 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G |

| First Excitation Energy | 3.8 eV (326 nm) | TD-DFT/B3LYP/6-31G* |

This table is illustrative and presents the type of data that can be obtained from computational chemistry studies.

Computational Studies on Reactivity and Electronic Properties of the Compound and its Complexes

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an electronic level. Density Functional Theory (DFT) is a prominent method used for such investigations, offering a balance between accuracy and computational cost. elsevierpure.com

Theoretical calculations, likely employing methods such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could be used to determine the optimized molecular geometry of the compound. bookpi.org From this, a variety of electronic properties can be calculated. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites, crucial for predicting reactivity. nih.gov For this compound, the aldehyde group's oxygen atom and the pyridine's nitrogen atom are expected to be regions of high electron density (nucleophilic), while the aldehyde carbon would be electron-deficient (electrophilic).

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding electronic transitions and reactivity. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For this compound and its potential metal complexes, DFT calculations can elucidate the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT), which are vital for applications in photochemistry and materials science.

Global reactivity descriptors, derived from FMO energies, quantify chemical reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are invaluable for comparing the reactivity of a series of related compounds.

Illustrative Computational Parameters for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar aromatic aldehydes and pyridine derivatives, as direct computational data for the specific compound is not available in the cited literature.)

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment (μ) | 3.5 D | Measures overall polarity of the molecule |

| Electronegativity (χ) | 4.35 | Describes the tendency to attract electrons |

| Chemical Hardness (η) | 1.85 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 5.12 | Quantifies the electrophilic nature of the molecule |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and materials science, enabling the predictive design of new molecules with enhanced properties. researchgate.net For a compound like this compound, QSAR models could be developed to correlate its structural features with a specific biological activity (e.g., enzyme inhibition) or a desired physical property. mdpi.com

A QSAR study begins with a dataset of analogous compounds with known activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure and are categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, refractivity (e.g., Molar Refractivity).

Hydrophobic Descriptors: LogP (the logarithm of the octanol-water partition coefficient), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular connectivity and shape.

Once calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates the descriptors (independent variables) to the observed activity (dependent variable). researchgate.netnih.gov The goal is to create a statistically robust model with high predictive power, validated through internal (e.g., cross-validation) and external validation techniques. mdpi.comresearchgate.net

For this compound, a QSAR model could guide the design of new derivatives. For instance, if a model for kinase inhibition revealed that higher hydrophobicity and a specific charge distribution on the pyridine ring are beneficial for activity, new analogs could be designed by modifying the ethylthio group or adding substituents to the rings to optimize these properties. nih.gov Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide further insights by mapping favorable and unfavorable steric and electrostatic interaction fields around the molecular scaffold. elsevierpure.com

Illustrative QSAR Descriptors for this compound (Note: The following data is hypothetical and for illustrative purposes, based on typical values for similar bioactive heterocyclic compounds, as direct QSAR data for the specific compound is not available in the cited literature.)

| Descriptor Type | Descriptor Name | Hypothetical Value | Relevance in Predictive Models |

| Hydrophobic | LogP | 3.8 | Influences membrane permeability and binding to hydrophobic pockets |

| Steric | Molar Refractivity (MR) | 75 cm³/mol | Relates to molecular volume and polarizability, affecting receptor fit |

| Electronic | Dipole Moment | 3.5 D | Affects polar interactions with biological targets |

| Topological | Topological Polar Surface Area (TPSA) | 49.5 Ų | Predicts transport properties such as intestinal absorption |

| Quantum Chemical | LUMO Energy | -2.5 eV | Can correlate with reactivity in specific biological pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(4-(Ethylthio)phenyl)picolinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling to attach the ethylthiophenyl group to the picolinaldehyde core. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:2 molar ratio with the aryl halide.

- Temperature : 80–100°C in anhydrous DMF or THF under inert gas (N₂/Ar).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc). Adjust equivalents of boronic acid (1.2–1.5 eq) to minimize byproducts.

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve aldehyde protons (δ ~10.2 ppm) and ethylthio group (δ 1.3–1.5 ppm for -CH₂CH₃). Compare with DFT-calculated shifts for validation.

- LC-MS : Confirm molecular ion [M+H]+ at m/z 273.1 (C₁₄H₁₃NOS⁺) and monitor purity (>95% by HPLC, C18 column, 60:40 MeCN/H₂O).

- FT-IR : Identify aldehyde C=O stretch (~1680 cm⁻¹) and aromatic C-S vibrations (~680 cm⁻¹) .

Q. What solubility and stability considerations are essential for handling this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO, THF, and chlorinated solvents (e.g., DCM). Limited solubility in water (<0.1 mg/mL).

- Stability : Store at –20°C under argon to prevent aldehyde oxidation. Monitor degradation via UV-Vis (λmax ~290 nm) over 72 hours in solution.

Advanced Research Questions

Q. How does the ethylthio substituent influence the electronic properties and reactivity of the picolinaldehyde scaffold?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The ethylthio group donates electrons via resonance, reducing electrophilicity at the aldehyde (confirmed by NBO charges).

- Experimental Validation : Compare reaction rates with analogs (e.g., methylthio vs. ethylthio) in nucleophilic additions (e.g., Grignard reactions). Use kinetic profiling (UV-Vis or NMR) to quantify effects .

Q. What strategies resolve discrepancies between theoretical and experimental data (e.g., NMR shifts, reaction yields)?

- Methodological Answer :

- NMR Discrepancies : Check for solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use COSY and NOESY to confirm spin systems.

- Yield Optimization : If yields drop below 30% (as seen in similar aldehyde couplings ), screen additives (e.g., Cs₂CO₃ for deprotonation) or switch to microwave-assisted synthesis (30 min at 120°C).

Q. How can this compound be utilized in designing enzyme inhibitors or metal-organic frameworks (MOFs)?

- Methodological Answer :

- Enzyme Inhibition : Test as a COX-1/COX-2 inhibitor analog by replacing the trifluoromethoxy group in related picolinaldehyde derivatives (e.g., IC₅₀ assays using recombinant enzymes) .

- MOF Synthesis : Coordinate with transition metals (e.g., Zn²⁺ or Cu²⁺) via aldehyde and pyridine N. Characterize porosity via BET surface area analysis (target: >500 m²/g).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.